molecular formula C10H11BrClNO2S2 B12597029 4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine CAS No. 902137-97-7

4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine

Cat. No.: B12597029
CAS No.: 902137-97-7
M. Wt: 356.7 g/mol
InChI Key: UYOODSFFADHQBU-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine is a chemical compound that features a thiomorpholine ring substituted with a 4-bromo-2-chloro-benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine typically involves the reaction of thiomorpholine with 4-bromo-2-chloro-benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and thiomorpholine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Sulfides or thiols.

    Hydrolysis: Sulfonic acid and thiomorpholine.

Scientific Research Applications

4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorobenzenesulfonyl chloride
  • 4-Bromo-2-chlorobenzenesulfonamide
  • 4-Bromo-2-chlorobenzenesulfonic acid

Uniqueness

4-(4-Bromo-2-chloro-benzenesulfonyl)-thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the thiomorpholine moiety is advantageous.

Properties

CAS No.

902137-97-7

Molecular Formula

C10H11BrClNO2S2

Molecular Weight

356.7 g/mol

IUPAC Name

4-(4-bromo-2-chlorophenyl)sulfonylthiomorpholine

InChI

InChI=1S/C10H11BrClNO2S2/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2

InChI Key

UYOODSFFADHQBU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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